1-Chloro-2-iodobenzene

Beschreibung

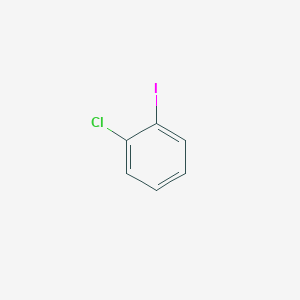

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClI/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEOPBCQHNWNFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060647 | |

| Record name | Benzene, 1-chloro-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-41-8 | |

| Record name | 1-Chloro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-iodobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Chloro-2-iodobenzene chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 1-chloro-2-iodobenzene, a halogenated aromatic compound with significant applications in organic synthesis, particularly in the development of pharmaceuticals and novel materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its chemical identity, physicochemical properties, synthesis, and analysis.

Chemical Structure and Nomenclature

IUPAC Name: this compound[1][2][3]

Synonyms: o-Chloroiodobenzene, 2-Chloroiodobenzene, 2-Iodochlorobenzene[4][5]

The chemical structure of this compound consists of a benzene (B151609) ring substituted with a chlorine atom and an iodine atom on adjacent carbon atoms (ortho positions).

Molecular Structure Visualization:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][4] It is a non-polar organic compound with limited solubility in polar solvents like water, but it is soluble in various non-polar solvents such as hexane, toluene, and ether.[1]

Table 1: Quantitative Data for this compound

| Property | Value | References |

| Molecular Formula | C₆H₄ClI | [1][2][3] |

| Molecular Weight | 238.45 g/mol | [3][6] |

| CAS Number | 615-41-8 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 1 °C | [7][8][9][10] |

| Boiling Point | 234-235 °C | [7][8] |

| Density | 1.952 g/mL at 25 °C | [7][8][9] |

| Refractive Index (n²⁰/D) | 1.6334 | [7][8] |

| Water Solubility | 68.8 mg/L | [11] |

| log P (octanol-water) | 3.800 | [11] |

Experimental Protocols

Synthesis: Sandmeyer-type Reaction

A common method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2-chloroaniline (B154045). This multi-step process includes diazotization of the amine followed by substitution with iodide.

Workflow for Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Diazotization: 2-chloroaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to between 0 and 5 °C in an ice bath. A chilled aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Substitution: A cold aqueous solution of potassium iodide is slowly added to the diazonium salt solution. Nitrogen gas is evolved as the diazonium group is replaced by iodine.

-

Work-up: The reaction mixture is allowed to warm to room temperature and then extracted with an organic solvent such as diethyl ether. The organic layer is washed with sodium thiosulfate (B1220275) solution to remove any excess iodine, followed by a brine wash.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Analytical Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent like dichloromethane (B109758) or hexane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is employed, for instance, starting at 70 °C, holding for 2 minutes, then ramping up to 280 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scanning from m/z 40 to 300.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR: The spectrum will show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns are indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule, including those bonded to chlorine and iodine.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The resulting spectrum will show characteristic absorption bands for the C-H, C=C, C-Cl, and C-I bonds.

Applications in Research and Development

This compound is a versatile building block in organic synthesis. It is utilized as a precursor in the preparation of more complex molecules, including:

-

Biaryl Compounds: It serves as a starting material for the synthesis of substituted biphenyls, which are common structural motifs in pharmaceuticals and liquid crystals.[7]

-

Heterocyclic Compounds: It is used in the synthesis of various heterocyclic structures, such as N,N-diaryl-o-phenylenediamines and substituted imidazoles.[7]

-

Organometallic Reagents: It can be used to generate benzyne (B1209423) intermediates through reactions with organometallic reagents.

The presence of two different halogen atoms at ortho positions allows for selective and sequential cross-coupling reactions, making it a valuable tool for the construction of complex molecular architectures.

References

- 1. iodobenzene.ltd [iodobenzene.ltd]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | CAS#:615-41-8 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. shimadzu.com [shimadzu.com]

- 7. This compound(615-41-8) 1H NMR [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | C6H4ClI | CID 11993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, 99% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 1-Chloro-2-iodobenzene (CAS: 615-41-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 1-Chloro-2-iodobenzene (CAS Number: 615-41-8), a versatile halogenated aromatic compound. Due to the differential reactivity of its two halogen substituents, this compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document collates essential physicochemical data, detailed spectroscopic information, and representative experimental protocols for its application in key cross-coupling and organometallic reactions.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] It is characterized by its high density and insolubility in water, while being miscible with most common organic solvents.[2][3] The presence of both chlorine and iodine atoms on the benzene (B151609) ring imparts a unique reactivity profile, making it a strategic starting material for sequential and site-selective functionalization.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 615-41-8 | [4] |

| Molecular Formula | C₆H₄ClI | [4] |

| Molecular Weight | 238.45 g/mol | [4] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Density | 1.952 g/mL at 25 °C | [5] |

| Melting Point | 1 °C | [4] |

| Boiling Point | 234-235 °C | [1] |

| Solubility in Water | Insoluble | [2][4] |

| Solubility in Organic Solvents | Soluble in hexane, toluene (B28343), ether | [2] |

| Refractive Index (n20/D) | 1.6334 | [4] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum displays signals in the aromatic region, consistent with a disubstituted benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.

-

¹H NMR (399.65 MHz, CDCl₃): δ 7.81 (dd, J=7.9, 1.5 Hz, 1H), 7.41 (td, J=7.8, 1.5 Hz, 1H), 7.25 (dd, J=7.8, 1.5 Hz, 1H), 6.91 (td, J=7.8, 1.5 Hz, 1H).[6]

¹³C NMR: The carbon NMR spectrum shows six distinct signals for the aromatic carbons, with the carbons bearing the halogen atoms shifted to lower field.

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic ring, as well as C-C stretching vibrations within the ring. The C-Cl and C-I stretching vibrations are typically observed in the fingerprint region.

Mass Spectrometry (MS)

The electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 238, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will reflect the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). Fragmentation patterns typically involve the loss of halogen atoms.[7][8][9]

Experimental Protocols and Applications in Synthesis

This compound is a valuable substrate for a variety of cross-coupling reactions, leveraging the higher reactivity of the carbon-iodine bond over the carbon-chlorine bond in many catalytic systems. This differential reactivity allows for selective functionalization at the 2-position, leaving the chloro-substituent available for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, forming a new carbon-carbon bond. Due to the greater reactivity of the C-I bond, this compound can be selectively coupled with boronic acids at the iodo-position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

-

Solvent: Add a mixture of toluene (8 mL) and water (2 mL).

-

Reaction Conditions: The mixture is degassed with an inert gas (argon or nitrogen) for 15-20 minutes. The reaction is then heated to 80-100 °C and stirred vigorously for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, 2-chloro-1,1'-biphenyl, is purified by column chromatography on silica (B1680970) gel.

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. Again, the C-I bond of this compound is preferentially functionalized.

Experimental Protocol: Selective Sonogashira Coupling of this compound with Phenylacetylene (B144264)

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), phenylacetylene (1.2 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol), and a copper(I) co-catalyst like CuI (0.04 mmol) in a suitable solvent such as triethylamine (B128534) or a mixture of THF and triethylamine (5 mL).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The crude product, 1-chloro-2-(phenylethynyl)benzene, is purified by column chromatography.

Caption: Sonogashira Coupling Catalytic Cycles.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms biaryl ethers, thioethers, or amines. While traditionally requiring harsh conditions, modern protocols often use ligands to facilitate the reaction at lower temperatures.

Experimental Protocol: Ullmann Ether Synthesis with Phenol (B47542)

-

Reaction Setup: Combine this compound (1.0 mmol), phenol (1.2 mmol), a copper catalyst such as CuI (0.1 mmol), a ligand like 1,10-phenanthroline (B135089) (0.2 mmol), and a base such as cesium carbonate (2.0 mmol) in a sealed tube.

-

Solvent: Add a high-boiling polar solvent like DMF or DMSO (5 mL).

-

Reaction Conditions: The reaction mixture is heated to 100-140 °C for 24-48 hours.

-

Work-up: After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The desired product, 1-chloro-2-phenoxybenzene, is isolated via column chromatography.

Caption: Proposed Ullmann Condensation Mechanism.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound would preferentially occur at the more reactive iodo-position. However, the presence of the chloro-substituent can complicate the reaction, and careful control of conditions is necessary. The resulting Grignard reagent is a powerful nucleophile and can be used in a wide range of subsequent reactions.

Experimental Protocol: Formation and Reaction of 2-Chlorophenylmagnesium Iodide

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 mmol). Add a small crystal of iodine to activate the magnesium.

-

Reagent Addition: Dissolve this compound (1.0 mmol) in anhydrous diethyl ether or THF (10 mL) and add it dropwise to the magnesium suspension. The reaction may need gentle heating to initiate.

-

Reaction with Electrophile: Once the Grignard reagent has formed (indicated by the disappearance of magnesium), cool the reaction to 0 °C and add a solution of an electrophile (e.g., benzaldehyde, 1.0 mmol) in the same anhydrous solvent.

-

Work-up: After the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with ether, wash the organic layer, dry, and concentrate.

-

Purification: Purify the resulting alcohol by chromatography or recrystallization.

Caption: Grignard Reaction Experimental Workflow.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is irritating to the eyes, respiratory system, and skin. Work should be conducted in a well-ventilated fume hood. It is also light-sensitive and should be stored in a tightly sealed container in a cool, dark place.

Conclusion

This compound is a synthetically useful building block for the preparation of a wide array of more complex organic molecules. Its value lies in the differential reactivity of its halogen atoms, which allows for selective, stepwise functionalization. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the effective use of this versatile reagent in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Chloro-4-iodobenzene(637-87-6) 1H NMR [m.chemicalbook.com]

- 3. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | CAS#:615-41-8 | Chemsrc [chemsrc.com]

- 5. This compound [stenutz.eu]

- 6. This compound(615-41-8) 1H NMR [m.chemicalbook.com]

- 7. Benzene, 1-chloro-2-iodo- [webbook.nist.gov]

- 8. Benzene, 1-chloro-2-iodo- [webbook.nist.gov]

- 9. Benzene, 1-chloro-2-iodo- [webbook.nist.gov]

An In-depth Technical Guide on the Physical Properties of 1-Chloro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 1-Chloro-2-iodobenzene, a compound of interest in various research and development applications. The information presented herein is curated for a technical audience and emphasizes experimental accuracy and reproducibility.

Introduction

This compound (CAS No. 615-41-8) is a halogenated aromatic compound with the molecular formula C₆H₄ClI. Its structure, featuring both a chlorine and an iodine atom on a benzene (B151609) ring, makes it a valuable intermediate in organic synthesis, particularly in the formation of complex biaryl derivatives and other pharmacologically relevant molecules. Accurate knowledge of its physical properties is fundamental for its handling, purification, and application in synthetic protocols.

Physical Properties

The primary physical constants for this compound are summarized in the table below. These values are critical for predicting the compound's behavior under various experimental conditions.

| Physical Property | Value | Units | Notes |

| Melting Point | 1 | °C | [1][2][3][4] |

| Boiling Point | 232 - 235 | °C | at 760 mmHg[1][2][3][4] |

| Density | 1.952 | g/mL | at 25 °C[4] |

| Refractive Index | 1.6334 | at 20 °C[4] | |

| Molecular Weight | 238.45 | g/mol | |

| Appearance | Colorless to Yellow to Green clear liquid | ||

| Solubility | Insoluble in water | [3][4] |

Experimental Protocols

The accurate determination of melting and boiling points is crucial for the identification and purity assessment of organic compounds.[5][6] The following sections detail standardized laboratory procedures for these measurements.

The melting point of a pure crystalline solid is a sharp, characteristic temperature range over which the solid transitions to a liquid.[5][6] Impurities typically depress and broaden the melting range.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid this compound is finely powdered using a mortar and pestle.[7][8] The dry, powdered sample is then packed into a capillary tube to a height of 1-2 cm.[7][8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[5]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 2°C per minute to allow for thermal equilibrium.[5]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[8] For a pure compound, this range is typically narrow (0.5-1.0°C).[5]

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[9][10] This property is a key indicator of a liquid's volatility and purity.

3.2.1. Distillation Method

This method is suitable when a larger quantity of the liquid is available and purification is also desired.[11]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or sand bath

-

Boiling chips or stir bar

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled with at least 5 mL of this compound in the distilling flask, along with boiling chips to ensure smooth boiling.[12] The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it measures the temperature of the vapor as it passes into the condenser.[10]

-

Heating: The liquid is heated to a boil. As the vapor condenses, the temperature on the thermometer will rise and stabilize.

-

Observation and Recording: The constant temperature observed during the collection of the bulk of the distillate is recorded as the boiling point.[10][11] The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

3.2.2. Thiele Tube Method

This micro-method is advantageous when only a small amount of the sample is available.[12]

Apparatus:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Rubber band or thread

Procedure:

-

Sample Preparation: A few milliliters of this compound are placed in the small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end down.[9][13]

-

Apparatus Setup: The test tube is attached to a thermometer. This assembly is then placed in a Thiele tube containing heating oil, ensuring the sample is immersed in the oil.[12]

-

Heating: The arm of the Thiele tube is gently and uniformly heated.[9] As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation and Recording: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[9] The heat is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.[12]

Logical Relationships

The physical state of this compound is directly dependent on temperature. The following diagram illustrates the transitions between its solid, liquid, and gaseous phases as thermal energy is applied.

Caption: Phase transitions of this compound with temperature change.

References

- 1. This compound | CAS#:615-41-8 | Chemsrc [chemsrc.com]

- 2. This compound | 615-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. parchem.com [parchem.com]

- 4. chembk.com [chembk.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. athabascau.ca [athabascau.ca]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. vernier.com [vernier.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

A Comprehensive Technical Guide to the Solubility of 1-Chloro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 1-chloro-2-iodobenzene in water and a range of common organic solvents. Understanding the solubility of this key chemical intermediate is crucial for its application in organic synthesis, particularly in the development of pharmaceuticals, dyes, and agrochemicals. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection in chemical reactions.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₄ClI |

| Molecular Weight | 238.45 g/mol |

| CAS Number | 615-41-8 |

| Density | 1.952 g/mL at 25 °C |

| Melting Point | 1 °C |

| Boiling Point | 234-235 °C |

| Appearance | Clear, slightly yellow liquid |

Solubility of this compound

The solubility of a compound is a critical parameter in process chemistry, influencing reaction kinetics, purification, and formulation. This compound, being a haloarene, exhibits distinct solubility characteristics in aqueous and organic media.

Solubility in Water

This compound is sparingly soluble in water. Experimental data indicates a water solubility of 68.8 mg/L . This low aqueous solubility is attributed to the non-polar nature of the benzene (B151609) ring and the large halogen substituents, which cannot effectively form hydrogen bonds with water molecules.

Solubility in Organic Solvents

This compound is generally characterized as being soluble to miscible in most common organic solvents.[2] This is consistent with the "like dissolves like" principle, where a non-polar to weakly polar solute dissolves well in non-polar to weakly polar solvents.

To provide a more quantitative understanding of its solubility in various organic solvents, we can utilize Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle is that substances with similar HSP values are likely to be miscible.

The Hansen Solubility Parameters for this compound have been calculated using the Stefanis-Panayiotou group contribution method. The SMILES string for this compound is Clc1ccccc1I. Based on its structure (an aromatic ring with one chlorine and one iodine substituent), the calculated HSP values are:

-

δD (Dispersion): 19.5 MPa½

-

δP (Polar): 4.5 MPa½

-

δH (Hydrogen Bonding): 2.0 MPa½

The following table presents the Hansen Solubility Parameters for this compound and a selection of common organic solvents. The "Relative Energy Difference" (RED) number is a measure of the similarity of the HSPs between the solute and the solvent. A lower RED number indicates a higher affinity and, therefore, better solubility. A RED number less than 1.0 suggests high solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED Number | Predicted Solubility |

| This compound | 19.5 | 4.5 | 2.0 | - | Solute |

| Hexane | 14.9 | 0.0 | 0.0 | 2.5 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 0.9 | High |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 2.8 | Low |

| Chloroform | 17.8 | 3.1 | 5.7 | 2.2 | Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | 4.3 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 9.6 | Low |

| Methanol | 15.1 | 12.3 | 22.3 | 11.6 | Low |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.1 | Low |

Note: The RED numbers are calculated using the formula: RED = Rₐ / R₀, where Rₐ is the Hansen distance and R₀ is the interaction radius of the solute. For simplicity in this predictive table, a smaller Hansen distance (calculated as sqrt(4*(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)²)) is indicative of a lower RED and better solubility.

Based on this analysis, solvents like toluene are predicted to be excellent solvents for this compound, which aligns with the qualitative descriptions found in the literature. While the compound is generally soluble in many organic solvents, the HSP analysis provides a more nuanced, semi-quantitative prediction of its behavior.

Experimental Protocols for Solubility Determination

Standardized methods are essential for obtaining reliable and reproducible solubility data. The following are detailed methodologies for determining the solubility of a compound like this compound.

Water Solubility Determination (OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Section 105, provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method. Given that the solubility of this compound is greater than 10⁻² g/L, the Flask Method is the more appropriate choice.

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath (e.g., 20 ± 0.5 °C)

-

Glass flasks with stoppers

-

Magnetic stirrer or shaker

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration: An excess amount of this compound is added to a known volume of distilled water in a glass flask. The flask is then agitated in a constant temperature bath. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

-

Phase Separation: Once equilibrium is reached (as determined in the preliminary test, typically 24-48 hours), the mixture is allowed to stand in the constant temperature bath for at least 24 hours to allow for the separation of undissolved material. If necessary, centrifugation can be used to aid separation.

-

Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of this compound in the sample is then determined using a validated analytical method.

-

Replicates: The experiment should be performed in at least triplicate.

Qualitative Solubility Testing in Organic Solvents

A general scheme for determining the solubility of an organic compound in various solvents can be performed as a preliminary assessment.

Principle: A small, known amount of the solute is added to a known volume of the solvent, and the mixture is observed for dissolution.

Apparatus:

-

Small test tubes with stoppers

-

Vortex mixer or shaker

-

Graduated pipettes

Procedure:

-

Sample Preparation: Place a small, measured amount of this compound (e.g., 0.1 mL) into a test tube.

-

Solvent Addition: Add a small volume of the test solvent (e.g., 0.5 mL) to the test tube.

-

Mixing: Stopper the test tube and shake or vortex it vigorously for 1-2 minutes.

-

Observation: Observe the mixture. If the solute has completely dissolved, it is considered soluble. If a significant portion remains undissolved, it is considered sparingly soluble or insoluble.

-

Incremental Solvent Addition: If the solute does not dissolve, add another portion of the solvent and repeat the mixing and observation steps. This can provide a semi-quantitative measure of solubility (e.g., soluble in > 3 mL of solvent).

Visualization of a Solvent Selection Workflow

The choice of solvent is critical for the success of an organic reaction. For a common application of this compound, the Suzuki-Miyaura cross-coupling reaction, solvent polarity and the solubility of reactants and catalysts play a significant role. The following diagram, generated using Graphviz, illustrates a logical workflow for selecting an appropriate solvent for such a reaction.

Caption: A logical workflow for selecting a suitable solvent for a chemical reaction.

This workflow highlights the key considerations for solvent selection, starting with the fundamental requirement of solubility for all reaction components. The use of predictive tools like Hansen Solubility Parameters can be integrated into this process to guide the initial solvent choice.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. Its low solubility in water and high solubility in many organic solvents are key characteristics that dictate its handling and use in synthetic chemistry. The application of Hansen Solubility Parameters offers a valuable predictive tool for assessing its compatibility with a wide range of solvents. The outlined experimental protocols provide standardized methods for generating accurate solubility data, which is fundamental for process development and optimization in research and industry.

References

Spectral Data Analysis of 1-Chloro-2-iodobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-chloro-2-iodobenzene. It is designed for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits four distinct signals in the aromatic region, corresponding to the four protons on the benzene (B151609) ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | 7.86 | Doublet (d) | 8.0 |

| H-3 | 7.45 | Doublet (d) | 8.0 |

| H-5 | 7.29 | Triplet (t) | 8.4 |

| H-4 | 6.96 | Triplet (t) | 8.0 |

| Solvent: CDCl₃, Reference: TMS (0 ppm), Instrument: 400 MHz NMR Spectrometer.[1] |

¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ) ppm | Notes |

| C-2 (C-I) | 95 - 105 | The carbon bearing the iodine atom is expected to be significantly shielded (upfield shift). |

| C-1 (C-Cl) | 133 - 138 | The carbon bearing the chlorine atom is deshielded. |

| C-3 | 130 - 135 | |

| C-4 | 128 - 132 | |

| C-5 | 128 - 132 | |

| C-6 | 139 - 142 | The carbon ortho to the iodine is expected to be deshielded. |

| Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm). |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The table below lists the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 1580 - 1560 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1470 - 1430 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1100 - 1000 | C-H in-plane bend | Aromatic | Medium |

| 850 - 750 | C-H out-of-plane bend | 1,2-disubstituted (ortho) | Strong |

| 750 - 650 | C-Cl Stretch | Aryl Halide | Strong |

| ~530 | C-I Stretch | Aryl Halide | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation pattern.

| m/z Value | Proposed Fragment | Significance |

| 238/240 | [C₆H₄ClI]⁺ | Molecular Ion (M⁺) peak. The M+2 peak is due to the ³⁷Cl isotope. |

| 111/113 | [C₆H₄Cl]⁺ | Loss of an iodine radical (∙I). The M+2 peak is due to the ³⁷Cl isotope. |

| 75 | [C₆H₃]⁺ | Loss of a chlorine radical (∙Cl) from the [C₆H₄Cl]⁺ fragment. |

| The molecular weight of this compound is 238.45 g/mol .[2] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for samples like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer : Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup : Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming : Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse program. For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence.

-

Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis : Calibrate the spectrum using the TMS signal (0.00 ppm) and identify the chemical shifts, multiplicities, and coupling constants of the signals.

FTIR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid) : As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum as a thin film.

-

Background Spectrum : Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Acquire a background spectrum of the empty ATR accessory.

-

Sample Application : Place a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis : Identify the wavenumbers of the major absorption bands and assign them to the corresponding molecular vibrations.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Method Setup :

-

Injector : Set the injector temperature to 250°C.

-

Column : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas : Use helium at a constant flow rate of 1 mL/min.

-

Oven Program : Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

-

MS Method Setup :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature : Set to 230°C.

-

Mass Range : Scan from m/z 40 to 300.

-

-

Injection : Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Analysis : Identify the retention time of the compound. Analyze the corresponding mass spectrum by identifying the molecular ion peak and the major fragment ions.

Visualized Workflows

The following diagrams illustrate the general workflows for the described spectroscopic analyses.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-Chloro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-chloro-2-iodobenzene. It is designed to serve as a technical resource, offering detailed data, experimental protocols, and visual representations to aid in the structural elucidation and understanding of this compound.

Core Data Presentation

The 1H NMR spectral data for this compound is characterized by a complex splitting pattern arising from the distinct chemical environments of the four aromatic protons. The electron-withdrawing effects of the chlorine and iodine substituents, combined with their ortho positioning, lead to a downfield shift of the protons and intricate spin-spin coupling.

Below is a summary of the reported 1H NMR data for this compound, acquired under different experimental conditions.

| Parameter | Dataset 1 | Dataset 2 |

| Spectrometer Frequency | 399.65 MHz | 300 MHz |

| Solvent | CDCl3 | Not Specified |

| Concentration | 0.05 ml in 0.5 ml CDCl3 | 10 mol% in TMS |

| Proton A (δ, ppm) | 7.809 | 7.714 |

| Proton B (δ, ppm) | 7.405 | 7.284 |

| Proton C (δ, ppm) | 7.246 | 7.087 |

| Proton D (δ, ppm) | 6.914 | 6.751 |

| J(A,B) (Hz) | Not Reported | 7.96 |

| J(A,C) (Hz) | Not Reported | 1.55 |

| J(A,D) (Hz) | Not Reported | 0.30 |

| J(B,C) (Hz) | Not Reported | 7.40 |

| J(B,D) (Hz) | Not Reported | 1.53 |

| J(C,D) (Hz) | Not Reported | 8.01 |

Data sourced from ChemicalBook.[1]

Interpretation of the Spectrum

The 1H NMR spectrum of this compound, an ortho-disubstituted benzene (B151609), is expected to show four distinct signals in the aromatic region, typically between 6.5 and 8.0 ppm.[2] The observed chemical shifts are influenced by the electronic properties of the substituents. Both chlorine and iodine are electron-withdrawing groups, which deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to benzene (δ ≈ 7.3 ppm).[3]

The proton adjacent to the iodine atom is expected to be the most downfield due to the stronger deshielding effect. The coupling constants (J values) are critical for assigning the protons. Ortho-coupling (³J) is typically in the range of 7-10 Hz, meta-coupling (⁴J) is smaller (2-3 Hz), and para-coupling (⁵J) is the smallest (0-1 Hz).[4] The complex splitting patterns observed, such as doublets of doublets or triplets of doublets, arise from these different coupling interactions between neighboring and non-neighboring protons.[4] For an ortho-disubstituted benzene with two different substituents, a complex ABCD spin system is expected.[5]

Experimental Protocols

A standard protocol for acquiring the 1H NMR spectrum of a small organic molecule like this compound is as follows:

1. Sample Preparation:

-

Amount: Weigh approximately 5-25 mg of the solid this compound.[1]

-

Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl3). Deuterated solvents are used to avoid large solvent signals in the 1H NMR spectrum.[1][6]

-

Vial and Transfer: It is good practice to dissolve the sample in a small vial before transferring it to the NMR tube.[1]

-

Filtration: To ensure a high-quality spectrum with sharp lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small drop of TMS can be added to the bulk deuterated solvent before preparing the sample.[1]

2. NMR Data Acquisition:

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, for example, a 300 MHz or 400 MHz instrument.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

-

Acquisition Parameters: For a routine 1H NMR spectrum, typical parameters might include:

-

A 45° pulse width.

-

An acquisition time of around 4 seconds.

-

A relaxation delay may not be necessary for qualitative spectra.

-

Four to sixteen scans are typically acquired and averaged to improve the signal-to-noise ratio.

-

Mandatory Visualizations

Logical Relationships in this compound for 1H NMR

Caption: Coupling relationships between protons in this compound.

Experimental Workflow for 1H NMR Spectroscopy

Caption: A simplified workflow for a typical 1H NMR experiment.

References

Key characteristics and appearance of 1-Chloro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics, appearance, and synthetic applications of 1-Chloro-2-iodobenzene. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document includes detailed physical and chemical properties, spectroscopic data, safety information, and experimental protocols for key reactions.

Core Characteristics and Appearance

This compound, with the CAS number 615-41-8, is a halogenated aromatic compound. It typically appears as a colorless to light yellow liquid.[1][2] This compound is characterized by the presence of both a chlorine and an iodine atom on adjacent carbon atoms of a benzene (B151609) ring. It is sparingly soluble in water but soluble in various non-polar organic solvents like hexane, toluene, and ether.[3]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₆H₄ClI | [4][5] |

| Molecular Weight | 238.45 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Odorless or faint odor | [1] |

| Melting Point | 1 °C (33.8 °F) | [1][4][7][8] |

| Boiling Point | 234-235 °C (453.2-455 °F) at 760 mmHg | [1][4][7] |

| Density | 1.950 - 1.952 g/mL at 25 °C | [1][4][7] |

| Refractive Index (n20/D) | 1.6334 | [4][7] |

| Flash Point | 111 °C (231.8 °F) | [1] |

| Water Solubility | Sparingly soluble/insoluble | [3] |

| Vapor Density | 8.2 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Peaks/Signals | References |

| ¹H NMR (in CDCl₃) | Signals in the aromatic region, typically between δ 6.9 and 7.9 ppm. | [9] |

| ¹³C NMR | Multiple signals in the aromatic region, with carbons attached to halogens showing distinct shifts. | |

| Infrared (IR) | Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-halogen bonds. | [10] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns for chlorine. |

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis, primarily used in the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] Its reactivity is dictated by the presence of two different halogen atoms, which allows for selective transformations. The iodine atom is generally more reactive in cross-coupling reactions.

A common synthetic route to this compound involves the halogenation of a benzene ring.[2] For instance, chlorobenzene (B131634) can be iodinated to introduce the iodine atom at the ortho position.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Iodine-catalyzed synthesis of N,N'-diaryl-o-phenylenediamines from cyclohexanones and anilines using DMSO and O2 as oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. iodobenzene.ltd [iodobenzene.ltd]

- 10. Ullmann Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-chloro-2-iodobenzene, a key intermediate in the development of pharmaceuticals and complex organic molecules.[1][2][3] The document details experimental protocols, presents quantitative data for comparison, and visualizes the reaction workflows.

Introduction

This compound, also known as o-chloroiodobenzene, is a haloarene of significant interest in organic synthesis.[2] Its structure, featuring both chlorine and iodine substituents on a benzene (B151609) ring, offers a versatile platform for a variety of chemical transformations, including cross-coupling reactions and the introduction of diverse functional groups.[2][4] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where halogenated compounds are vital for modulating biological activity.[3] This guide explores the most common and effective methods for its preparation.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two principal routes: the Sandmeyer reaction starting from 2-chloroaniline (B154045) and the direct iodination of chlorobenzene (B131634). Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and product yield and purity.

Pathway 1: Sandmeyer Reaction of 2-Chloroaniline

One of the most reliable and widely used methods for preparing this compound is the diazotization of 2-chloroaniline, followed by a Sandmeyer-type reaction with an iodide salt.[5] This classic approach is valued for its high regioselectivity, as the positions of the chloro and iodo substituents are predetermined by the starting material.

Reaction Scheme:

The process involves two main steps:

-

Diazotization: 2-chloroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Iodination: The diazonium salt is then reacted with a solution of potassium iodide. The diazonium group is an excellent leaving group (as dinitrogen gas), and it is readily displaced by the iodide ion. While many Sandmeyer reactions require a copper(I) catalyst, the reaction with iodide ions is often efficient without it.[6][7]

Experimental Protocol:

-

Step 1: Diazotization of 2-Chloroaniline

-

In a flask equipped with a stirrer and maintained at 0-5 °C using an ice bath, dissolve 2-chloroaniline in an aqueous solution of hydrochloric acid.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution. The rate of addition should be controlled to maintain the temperature below 5 °C.

-

Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.

-

-

Step 2: Iodination

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Effervescence (evolution of nitrogen gas) will be observed. Allow the reaction mixture to warm to room temperature and continue stirring until the gas evolution ceases.

-

The crude this compound often separates as a dense oil. The product is then isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing of the organic layer, drying, and removal of the solvent under reduced pressure.

-

Further purification can be achieved by distillation under reduced pressure.

-

Logical Workflow:

Pathway 2: Electrophilic Iodination of Chlorobenzene

An alternative approach is the direct iodination of chlorobenzene. This method falls under the category of electrophilic aromatic substitution. However, iodine itself is not a sufficiently strong electrophile to react with chlorobenzene directly. Therefore, an oxidizing agent is required to generate a more reactive iodine species, such as the iodonium (B1229267) ion (I+).[8][9]

Reaction Scheme:

Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, or copper salts.[8] The key challenge in this pathway is controlling the regioselectivity. The chlorine atom is an ortho-, para-director. Therefore, the reaction will typically yield a mixture of this compound (ortho), 1-chloro-4-iodobenzene (B104392) (para), and potentially a small amount of 1-chloro-3-iodobenzene (B1293798) (meta). The separation of these isomers can be challenging.

Experimental Protocol (Using Iodine and Nitric Acid):

-

To a flask containing chlorobenzene, add molecular iodine.

-

Heat the mixture under reflux.

-

Slowly add concentrated nitric acid to the refluxing mixture. The nitric acid acts as the oxidizing agent.

-

Continue the reflux for several hours until the reaction is complete (monitoring by TLC or GC).

-

After cooling, the reaction mixture is typically poured into water, and the excess iodine is quenched with a reducing agent like sodium thiosulfate.

-

The organic layer is separated, washed, dried, and the solvent is evaporated.

-

The resulting mixture of isomers requires separation, often through fractional distillation or chromatography.

Logical Workflow:

References

- 1. iodobenzene.ltd [iodobenzene.ltd]

- 2. Page loading... [wap.guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | 615-41-8 [chemicalbook.com]

- 5. This compound | CAS 615-41-8 | High Purity [benchchem.com]

- 6. quora.com [quora.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 1-Chloro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles and experimental considerations for electrophilic aromatic substitution (EAS) reactions on 1-chloro-2-iodobenzene. This disubstituted benzene (B151609) derivative presents a unique case for studying regioselectivity due to the competing and synergistic effects of its two halogen substituents. Understanding these effects is crucial for the strategic synthesis of complex, polysubstituted aromatic compounds that are pivotal in pharmaceutical and materials science.

Core Concepts: Directing Effects and Reactivity

Electrophilic aromatic substitution on this compound is governed by the electronic and steric influences of the chloro and iodo substituents. Both chlorine and iodine are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene. This deactivation stems from their inductive electron-withdrawing effect (-I effect). However, both halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the four available positions for substitution (3, 4, 5, and 6) are not equivalent. The directing effects of both halogens must be considered in concert:

-

Chloro Group (at C1): Directs ortho (C6) and para (C4).

-

Iodo Group (at C2): Directs ortho (C3) and para (C5).

The interplay of these directing effects, coupled with steric hindrance from the bulky iodine atom, dictates the regiochemical outcome of the reaction. The position between the two halogens (none in this case) is generally disfavored due to steric hindrance. The relative activating/deactivating strength of the halogens also plays a role. While both are deactivating, the larger and more polarizable iodine atom can better stabilize the positive charge in the arenium ion intermediate through resonance.

Key Electrophilic Aromatic Substitution Reactions

This section details the primary EAS reactions on this compound, including predicted product distributions based on analogous compounds and general experimental protocols.

Nitration

The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental EAS reaction.

Predicted Product Distribution:

Based on the nitration of individual halobenzenes, a mixture of isomers is expected. For iodobenzene, nitration yields a significant proportion of the para and ortho isomers. In this compound, the primary products are anticipated to be 1-chloro-2-iodo-4-nitrobenzene (B3024577) and 1-chloro-2-iodo-6-nitrobenzene, with the former likely predominating due to reduced steric hindrance.

| Product Name | Structure | Predicted Major/Minor |

| 1-Chloro-2-iodo-4-nitrobenzene | C₆H₃ClINO₂ | Major |

| 1-Chloro-2-iodo-6-nitrobenzene | C₆H₃ClINO₂ | Minor |

| 1-Chloro-2-iodo-3-nitrobenzene | C₆H₃ClINO₂ | Minor |

| 1-Chloro-2-iodo-5-nitrobenzene | C₆H₃ClINO₂ | Minor |

Experimental Protocol: Nitration of this compound

-

Reagent Preparation: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) to chilled, concentrated sulfuric acid (2 equivalents).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane (B109758). Cool the flask in an ice bath to 0-5 °C.

-

Addition: Add the cold nitrating mixture dropwise to the stirred solution of this compound over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, to yield the purified nitro derivatives.

Logical Workflow for Predicting Nitration Products

Caption: Prediction of nitration products based on directing effects and sterics.

Halogenation

The introduction of a halogen (e.g., Cl, Br) to the aromatic ring.

Predicted Product Distribution:

Similar to nitration, halogenation is expected to yield a mixture of isomers, with substitution occurring primarily at the positions activated by both halogens. The major product is likely to be the one with the incoming halogen at the least sterically hindered position.

| Product Name | Structure | Predicted Major/Minor |

| 1,4-Dichloro-2-iodobenzene | C₆H₃Cl₂I | Major |

| 1,2-Dichloro-3-iodobenzene | C₆H₃Cl₂I | Minor |

| 1-Chloro-2,6-diiodobenzene | C₆H₃ClI₂ | Minor |

Experimental Protocol: Chlorination of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, place this compound (1 equivalent) and a Lewis acid catalyst such as anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) (0.1 equivalents).

-

Reaction: Bubble chlorine gas through the stirred mixture at a controlled rate. The reaction is typically carried out at room temperature. Monitor the reaction progress by GC-MS or TLC.

-

Workup: Upon completion, quench the reaction by carefully adding water.

-

Isolation and Purification: Separate the organic layer and wash it with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted chlorine, followed by washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of isomers can be separated by fractional distillation or column chromatography.

Sulfonation

The introduction of a sulfonic acid group (-SO₃H) to the aromatic ring.

Predicted Product Distribution:

Sulfonation is highly sensitive to steric hindrance. Therefore, the major product is expected to be the one where the bulky sulfonic acid group is introduced at the most accessible activated position.

| Product Name | Structure | Predicted Major/Minor |

| 4-Chloro-3-iodobenzenesulfonic acid | C₆H₄ClIO₃S | Major |

| 2-Chloro-3-iodobenzenesulfonic acid | C₆H₄ClIO₃S | Minor |

Experimental Protocol: Sulfonation of this compound

-

Reaction Setup: In a round-bottom flask, place this compound (1 equivalent).

-

Addition: Slowly add fuming sulfuric acid (containing excess SO₃) or concentrated sulfuric acid (2-3 equivalents) to the substrate with stirring. The reaction is often exothermic and may require cooling to control the temperature.

-

Reaction: Heat the reaction mixture, typically at temperatures ranging from 40 to 100 °C, for several hours. The reaction progress can be monitored by observing the dissolution of the organic layer into the acid.

-

Workup: After cooling, carefully pour the reaction mixture onto crushed ice. The sulfonic acid product, being water-soluble, will remain in the aqueous layer.

-

Isolation: The sulfonic acid can be isolated as its sodium salt by neutralizing the acidic solution with sodium hydroxide (B78521) or sodium chloride, which causes the sodium sulfonate salt to precipitate. The salt can then be collected by filtration.

Friedel-Crafts Acylation

The introduction of an acyl group (-COR) to the aromatic ring.

Predicted Product Distribution:

Friedel-Crafts acylation is also very sensitive to steric effects. The bulky acyl group will preferentially add to the least hindered position.

| Product Name (for Acetylation) | Structure | Predicted Major/Minor |

| 1-(4-Chloro-3-iodophenyl)ethanone | C₈H₆ClIO | Major |

| 1-(2-Chloro-3-iodophenyl)ethanone | C₈H₆ClIO | Minor |

Experimental Protocol: Friedel-Crafts Acetylation of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle the evolved HCl), suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in a dry, inert solvent such as dichloromethane or carbon disulfide.

-

Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel.

-

Addition of Substrate: After the formation of the acylium ion complex, add a solution of this compound (1 equivalent) in the same dry solvent dropwise to the reaction mixture, maintaining a low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction can be gently heated to drive it to completion if necessary. Monitor by TLC.

-

Workup: Decompose the reaction complex by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Isolation and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers and wash with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography or recrystallization.

General Mechanism of Electrophilic Aromatic Substitution

Molecular formula and weight of 1-Chloro-2-iodobenzene

An in-depth analysis of 1-Chloro-2-iodobenzene reveals its fundamental chemical properties, which are crucial for its application in research and drug development. This guide provides a concise summary of its molecular formula and weight, presented in a clear and accessible format for scientific professionals.

The foundational quantitative data for this compound is summarized in the table below. This information is essential for stoichiometric calculations, analytical characterization, and experimental design in various chemical and pharmaceutical research settings.

| Identifier | Value |

| Molecular Formula | C6H4ClI[1][2][3][4] |

| Molecular Weight | 238.45 g/mol [1][2][5] |

References

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 1-Chloro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and hazard information for 1-Chloro-2-iodobenzene (CAS No. 615-41-8), a key intermediate in organic synthesis. The following sections detail its hazard classifications, physical and chemical properties, safe handling procedures, and emergency protocols to ensure its responsible use in a laboratory setting.

Section 1: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be fully aware of these hazards before handling this compound. The GHS classification is summarized in the table below.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

GHS Pictogram:

A comprehensive list of precautionary statements is provided in the following table.

| Code | Precautionary Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| Storage | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and for designing experiments.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClI | PubChem |

| Molecular Weight | 238.45 g/mol | PubChem |

| Appearance | Clear, colorless to light yellow liquid | Echemi |

| Melting Point | 1 °C (33.8 °F) | ChemicalBook |

| Boiling Point | 234-235 °C (453-455 °F) | ChemBK |

| Density | 1.952 g/mL at 25 °C | ChemBK |

| Flash Point | 111 °C (232 °F) - closed cup | ChemicalBook |

| Solubility | Insoluble in water. Soluble in most common organic solvents. | Fisher Scientific |

Section 3: Fire and Explosion Hazard Data

While not highly flammable, this compound can pose a fire hazard under specific conditions.

NFPA 704 Rating:

-

Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

-

Flammability (Red): 1 - Must be preheated before ignition can occur.

-

Instability (Yellow): 0 - Normally stable, even under fire exposure conditions.

-

Special (White): -

Extinguishing Media:

-

Suitable: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable: Do not use a heavy water stream.

Hazardous Combustion Products:

During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion. These include carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen iodide.

Section 4: Reactivity and Stability

Reactivity:

This compound is generally stable under normal conditions.

Chemical Stability:

Stable at room temperature in closed containers under normal storage and handling conditions.

Incompatible Materials:

Avoid contact with strong oxidizing agents.

Hazardous Decomposition Products:

Under fire conditions, hazardous decomposition products include hydrogen chloride, carbon monoxide, carbon dioxide, and hydrogen iodide.

Section 5: Experimental Protocols and Safe Handling Workflow

While specific, detailed experimental protocols for this compound are proprietary to individual research groups, a logical workflow for its safe handling in a laboratory setting is essential. The following diagram outlines a comprehensive workflow from procurement to disposal.

Caption: A logical workflow for the safe handling of this compound.

Section 6: First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor. |

Section 7: Exposure Controls and Personal Protection

Adherence to proper exposure controls and the use of personal protective equipment (PPE) are paramount to ensuring safety.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

| Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands after use. |

| Respiratory Protection | If the exposure limits are exceeded, or irritation or other symptoms are experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. |

Section 8: Accidental Release Measures

In case of a spill or release, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.

-